molecular formula C12H24N2O2 B2609612 (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate CAS No. 906559-60-2

(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate

Cat. No. B2609612
CAS RN: 906559-60-2
M. Wt: 228.336
InChI Key: YZHZLLZTMYDRLG-VHSXEESVSA-N
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Description

“(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate” is a chemical compound with the CAS number 906559-60-2 . It has a molecular weight of 228.33 and a molecular formula of C12H24N2O2 . This compound is typically stored in a dry environment at 2-8°C .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 228.33 and a molecular formula of C12H24N2O2 . It is recommended to be stored in a dry environment at 2-8°C . The boiling point, density, and melting point were not specified in the search results .

Scientific Research Applications

Molecular Structure and Synthesis

  • The research by Kolter et al. (1996) focuses on the molecular structure of a related ester, showcasing the distorted half-chair configuration of its six-membered ring and its hydrogen bonding interactions, indicating the complexity and specificity of interactions in such compounds (Kolter et al., 1996).
  • Moriguchi et al. (2014) synthesized a chiral cyclic amino acid ester, revealing insights into the synthesis process and molecular structure of compounds with a bicyclo[2.2.2]octane structure, similar to the compound of interest, which may aid in understanding the synthesis and application of complex organic molecules (Moriguchi et al., 2014).

Synthetic Applications and Reactions

  • Davies et al. (2003) discussed the preparation of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylates, highlighting the efficiency of parallel kinetic resolutions in synthesizing enantiomerically pure compounds, illustrating the significance of such processes in creating specific isomers for further research applications (Davies et al., 2003).
  • The study by Purkayastha et al. (2010) presented an interesting cascade of reactions leading to the synthesis of pipecolic acid derivative, demonstrating the potential of specific functional groups to act as equivalents under certain conditions, which is crucial for the development of novel synthetic routes (Purkayastha et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate involves the reaction of tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate with a chiral reagent to obtain the desired stereochemistry.", "Starting Materials": [ "tert-butylamine", "ethylamine", "methylamine", "2-methylpiperazine", "di-tert-butyl dicarbonate", "chiral reagent" ], "Reaction": [ "Step 1: tert-butylamine, ethylamine, and methylamine are reacted with 2-methylpiperazine to form tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate.", "Step 2: Di-tert-butyl dicarbonate is added to the reaction mixture to protect the amine groups.", "Step 3: The protected amine is then reacted with a chiral reagent to obtain the desired stereochemistry.", "Step 4: The tert-butyl and carbonate protecting groups are removed using acid hydrolysis to obtain the final product, (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate." ] }

CAS RN

906559-60-2

Molecular Formula

C12H24N2O2

Molecular Weight

228.336

IUPAC Name

tert-butyl (2S,5R)-5-ethyl-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-6-10-8-14(9(2)7-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1

InChI Key

YZHZLLZTMYDRLG-VHSXEESVSA-N

SMILES

CCC1CN(C(CN1)C)C(=O)OC(C)(C)C

solubility

not available

Origin of Product

United States

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